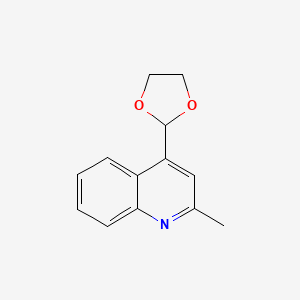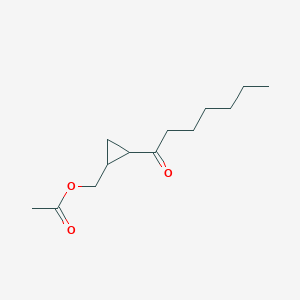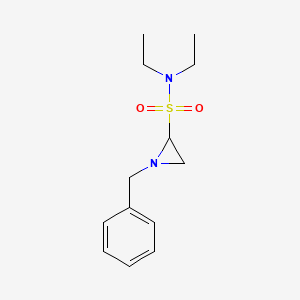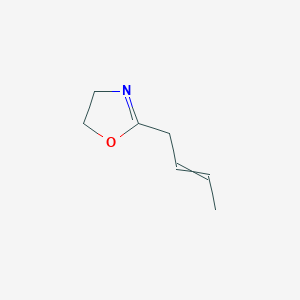
2-(But-2-en-1-yl)-4,5-dihydro-1,3-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(But-2-en-1-yl)-4,5-dihydro-1,3-oxazole is an organic compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound features a but-2-en-1-yl group attached to the oxazole ring, which imparts unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(But-2-en-1-yl)-4,5-dihydro-1,3-oxazole typically involves the reaction of but-2-en-1-ylamine with glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate imine, which cyclizes to form the oxazole ring. The reaction conditions often include:
Temperature: 60-80°C
Solvent: Ethanol or methanol
Catalyst: Hydrochloric acid or sulfuric acid
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.
Analyse Chemischer Reaktionen
Types of Reactions
2-(But-2-en-1-yl)-4,5-dihydro-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole-2-carboxylic acid.
Reduction: Reduction of the oxazole ring can lead to the formation of 2-(but-2-en-1-yl)-4,5-dihydro-1,3-oxazoline.
Substitution: Electrophilic substitution reactions can occur at the nitrogen or carbon atoms of the oxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Oxazole-2-carboxylic acid
Reduction: 2-(But-2-en-1-yl)-4,5-dihydro-1,3-oxazoline
Substitution: Halogenated oxazole derivatives
Wissenschaftliche Forschungsanwendungen
2-(But-2-en-1-yl)-4,5-dihydro-1,3-oxazole has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(But-2-en-1-yl)-4,5-dihydro-1,3-oxazole involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The but-2-en-1-yl group can participate in π-π interactions, enhancing the compound’s binding affinity to its targets. Additionally, the oxazole ring can undergo nucleophilic attack, leading to the formation of covalent bonds with biological macromolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(But-2-en-1-yl)-4,5-dihydro-1,3-oxazoline
- 2-(But-2-en-1-yl)-1,3-oxazole
- 2-(But-2-en-1-yl)-4,5-dihydro-1,3-thiazole
Uniqueness
2-(But-2-en-1-yl)-4,5-dihydro-1,3-oxazole is unique due to the presence of both the but-2-en-1-yl group and the oxazole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
87703-35-3 |
|---|---|
Molekularformel |
C7H11NO |
Molekulargewicht |
125.17 g/mol |
IUPAC-Name |
2-but-2-enyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C7H11NO/c1-2-3-4-7-8-5-6-9-7/h2-3H,4-6H2,1H3 |
InChI-Schlüssel |
XUAHRUIJBNRZGN-UHFFFAOYSA-N |
Kanonische SMILES |
CC=CCC1=NCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Benzyl-7-butyl-1-azaspiro[5.5]undec-7-en-9-one](/img/structure/B14386529.png)
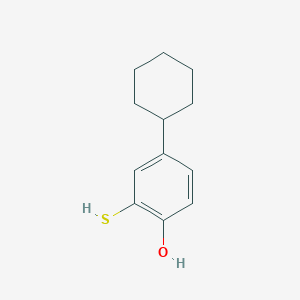
![N~1~-[(Furan-3-yl)methyl]ethane-1,2-diamine](/img/structure/B14386537.png)


![5-(4-Nitrophenyl)-1,2,3,4,4a,5,7,8,9,10-decahydrobenzo[c]cinnoline](/img/structure/B14386549.png)

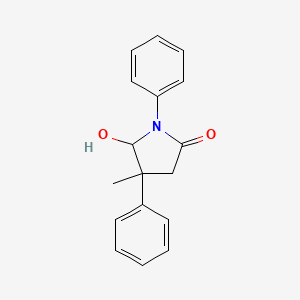

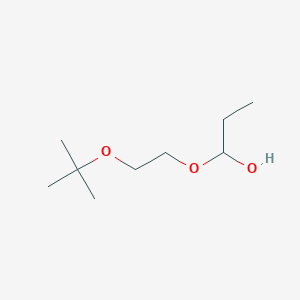
![N,N-Diethyl-N-[(4-nitrophenyl)methyl]ethanaminium](/img/structure/B14386586.png)
